Tacalcitol

Description

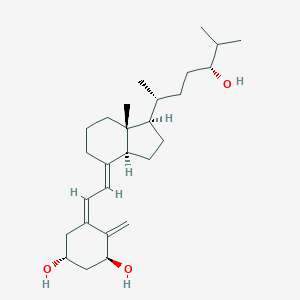

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3/b20-9+,21-10-/t18-,22-,23-,24+,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYLYJCXYAMOFT-RSFVBTMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90905111 | |

| Record name | Tacalcitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57333-96-7 | |

| Record name | Tacalcitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57333-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tacalcitol [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057333967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tacalcitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13689 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tacalcitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1a,3b,5Z,7E,24R)-9,10-Secocholesta-5,7,10(19)-triene-1,3,24-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TACALCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2W72OJ5ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tacalcitol and Vitamin D Receptor (VDR) Binding Affinity: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Tacalcitol (1,24-dihydroxyvitamin D3) is a synthetic analog of calcitriol (1,25-dihydroxyvitamin D3), the hormonally active form of vitamin D. It is a well-established therapeutic agent, primarily used in the topical treatment of psoriasis and other skin conditions characterized by hyperproliferation and abnormal differentiation of keratinocytes. The biological effects of this compound are mediated through its binding to the Vitamin D Receptor (VDR), a nuclear hormone receptor that functions as a ligand-activated transcription factor.

Upon binding, the this compound-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[1][2][3] This interaction modulates the transcription of genes involved in a wide array of cellular processes, including cell cycle regulation, differentiation, and immune response. This guide provides an in-depth overview of the binding affinity of this compound for the VDR, the resultant signaling pathways, and the experimental protocols used for these determinations.

Quantitative Binding Affinity Data

The affinity of a ligand for its receptor is a critical parameter in drug development, influencing both potency and selectivity. While extensive proprietary data likely exists, publicly available quantitative data on the direct binding affinity (e.g., Kd, Ki) of this compound to the VDR is limited. However, functional assays provide valuable insights into its potency. The table below summarizes key values for this compound and its natural counterpart, calcitriol.

| Compound | Parameter | Value | Receptor/System | Comments |

| This compound | EC50 | 7 nM | Human VDR | Represents the concentration for half-maximal effective response in a functional assay, indicating high potency as a VDR agonist. |

| Calcitriol | Kd | ~0.42 nM | VDR-RXR Heterodimer | Represents the equilibrium dissociation constant, a direct measure of binding affinity. Lower values indicate higher affinity.[4] |

Note: EC50 (half-maximal effective concentration) is a measure of functional potency, while Kd (dissociation constant) is a direct measure of binding affinity. Direct comparison should be made with caution.

Mechanism of Action: VDR Signaling Pathway

The primary mechanism of action for this compound involves the classical genomic pathway of the Vitamin D Receptor. The binding of this compound initiates a cascade of molecular events leading to the regulation of gene expression.

-

Ligand Binding : this compound enters the cell and binds to the Ligand-Binding Pocket (LBP) of the VDR located in the cytoplasm or nucleus.

-

Conformational Change and Heterodimerization : Ligand binding induces a conformational change in the VDR, which promotes its heterodimerization with the Retinoid X Receptor (RXR).[5][6]

-

Nuclear Translocation & DNA Binding : The VDR-RXR heterodimer translocates into the nucleus (if not already there) and binds to VDREs on the DNA.[1]

-

Recruitment of Co-regulators : The complex recruits co-activator proteins (e.g., NCOAs, MED1) which possess histone acetyltransferase (HAT) activity, leading to chromatin remodeling.[7]

-

Gene Transcription : The assembled transcriptional machinery, including RNA Polymerase II, initiates the transcription of target genes into mRNA.[7]

-

Protein Synthesis & Cellular Response : The mRNA is translated into proteins that execute the biological effects of this compound, such as the inhibition of keratinocyte proliferation, promotion of cell differentiation, and modulation of inflammatory cytokine production.

Experimental Protocols: VDR Binding Affinity Determination

Determining the binding affinity of a compound like this compound for the VDR is commonly achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," i.e., this compound) to displace a radiolabeled ligand (e.g., [³H]-calcitriol) from the receptor.

Principle

The assay is based on the principle of competition for a finite number of receptor sites. A constant concentration of radiolabeled ligand and VDR is incubated with varying concentrations of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[8]

Materials

-

Receptor Source: Purified recombinant VDR or cell/tissue homogenates expressing VDR.

-

Radioligand: High-specific-activity [³H]-calcitriol.

-

Competitor: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration of unlabeled calcitriol (e.g., 1000-fold excess).

-

Assay Buffer: Tris-HCl based buffer with additives to maintain protein stability.

-

Separation System: Glass fiber filters (e.g., GF/C) and a vacuum filtration manifold.

-

Detection: Liquid scintillation counter and scintillation cocktail.

Methodology

-

Receptor Preparation: Homogenize cells or tissues known to express VDR in a cold lysis buffer. Centrifuge to pellet the membranes, which are then washed and resuspended in the final assay buffer.[8]

-

Assay Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of [³H]-calcitriol, and serial dilutions of this compound. Three sets of controls are included: total binding (no competitor), non-specific binding (excess unlabeled calcitriol), and vehicle control.

-

Equilibrium: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.[8]

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a vacuum harvester. The receptor-bound radioligand is retained on the filter, while the unbound ligand passes through. Perform several washes with ice-cold buffer to remove any remaining unbound radioligand.[8]

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

References

- 1. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 2. Vitamin D Receptor (VDR) Gene Polymorphisms Modify the Response to Vitamin D Supplementation: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcitriol and this compound Modulate Th17 Differentiation Through Osteopontin Receptors: Age-Dependent Insights from a Mouse Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA binding alters coactivator interaction surfaces of the intact VDR–RXR complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure and the Anticancer Activity of Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

The Core Pharmacodynamics of Topical Tacalcitol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tacalcitol, a synthetic vitamin D3 analogue, is a cornerstone in the topical treatment of plaque psoriasis.[1][2] Its therapeutic efficacy is rooted in its potent pharmacodynamic effects on various cellular and molecular pathways implicated in the pathogenesis of this chronic inflammatory skin disease. This technical guide provides a comprehensive overview of the pharmacodynamics of topical this compound, with a focus on its mechanism of action, effects on keratinocyte biology, and its immunomodulatory properties. Detailed experimental protocols for key assays and structured quantitative data are presented to facilitate further research and drug development in this area.

Mechanism of Action: Vitamin D Receptor (VDR) Signaling

This compound exerts its effects by binding to the nuclear vitamin D receptor (VDR), which is expressed in various skin cells, including keratinocytes.[3][4] This binding initiates a cascade of molecular events that ultimately modulate gene expression. The this compound-VDR complex heterodimerizes with the retinoid X receptor (RXR).[5] This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes, thereby regulating their transcription.[5] This genomic mechanism is central to the therapeutic actions of this compound in psoriasis.

Effects on Keratinocyte Proliferation and Differentiation

Psoriasis is characterized by hyperproliferation and abnormal differentiation of keratinocytes.[6] this compound addresses these pathological hallmarks by inhibiting keratinocyte proliferation and promoting their normal differentiation.[1]

Inhibition of Keratinocyte Proliferation

This compound has been shown to significantly inhibit the proliferation of keratinocytes.[1] One of the key mechanisms is the extension of the keratinocyte cell cycle time.[7][8] This effect is mediated, in part, by the downregulation of genes associated with cell cycle progression.

Induction of Keratinocyte Differentiation

This compound promotes the terminal differentiation of keratinocytes, a process that is impaired in psoriatic lesions.[1] This is evidenced by the increased expression of differentiation markers such as involucrin and filaggrin.[8][9] The induction of transglutaminase (TGase) activity, an enzyme crucial for the formation of the cornified envelope, is another important aspect of this compound's pro-differentiating effect.[10]

Table 1: Quantitative Effects of this compound on Epidermal Proliferation and Differentiation

| Parameter | Model | This compound Concentration | Observed Effect | Reference |

| Ornithine Decarboxylase (ODC) Activity | TPA-treated hairless mice | 2 µg/g and 20 µg/g ointment | Significant inhibition (dose-dependent) | [10] |

| Transglutaminase (TGase) Activity | TPA-treated hairless mice | ≥ 0.2 µg/g ointment | Significant induction (dose-dependent) | [10] |

| Keratin 16 Expression | Psoriatic patient biopsies | 4 µg/g ointment | Statistically significant normalization | [9] |

| Cycling Nuclei | Psoriatic patient biopsies | 4 µg/g ointment | Statistically significant decrease | [9] |

| Involucrin Expression | Psoriatic patient biopsies | 4 µg/g ointment | Trend towards normalization | [9] |

| Filaggrin Expression | Psoriatic patient biopsies | 4 µg/g ointment | Statistically significant normalization | [9] |

| Recruited Basal Cells in S Phase | Tape-stripped human skin | 4 µg/g ointment | Peak delayed from 38h (placebo) to 50h | [7][8] |

Anti-inflammatory and Immunomodulatory Effects

The inflammatory component of psoriasis is a key target for therapeutic intervention. This compound exhibits significant anti-inflammatory properties by modulating the activity of various immune cells and the production of inflammatory mediators in the skin.[1][11]

Inhibition of Inflammatory Cell Infiltration

Topical application of this compound has been shown to inhibit the infiltration of inflammatory cells, primarily neutrophils, into the skin in response to pro-inflammatory stimuli like 12-O-tetradecanoylphorbol-13-acetate (TPA).[11] This effect is quantified by measuring myeloperoxidase (MPO) activity, a marker for neutrophil infiltration.

Modulation of Cytokine and Chemokine Production

This compound modulates the production of key cytokines and chemokines involved in psoriatic inflammation. It has been shown to inhibit the expression of macrophage inflammatory protein-2 (MIP-2) and KC, the murine functional analogue of human interleukin-8 (IL-8).[11] These chemokines are potent neutrophil chemoattractants.

Effects on T-lymphocytes and Mast Cells

This compound can modulate the activity of T-lymphocytes, which play a central role in the pathogenesis of psoriasis.[9] Furthermore, it has been observed to inhibit mast cell degranulation, another source of inflammatory mediators in the skin.[11]

Table 2: Quantitative Anti-inflammatory Effects of this compound

| Parameter | Model | This compound Concentration | Observed Effect | Reference |

| Myeloperoxidase (MPO) Activity | TPA-treated hairless mice | 20 µg/g ointment | Significant inhibition, as effective as calcipotriol (50 µg/g) and betamethasone valerate (1.2 mg/g) | [10] |

| MIP-2 and KC mRNA and Protein | TPA-treated hairless mice | Not specified | Inhibition | [11] |

| T-lymphocyte Infiltration | Psoriatic patient biopsies | 4 µg/g ointment | Statistically significant normalization | [9] |

| Polymorphonuclear Leucocyte (PMN) Infiltration | Psoriatic patient biopsies | 4 µg/g ointment | Statistically significant normalization | [9] |

| Mast Cell Degranulation | TPA-treated hairless mice | Not specified | Inhibition | [11] |

Experimental Protocols

TPA-Induced Skin Inflammation in Hairless Mice

This model is used to evaluate the anti-inflammatory effects of topical agents.

Methodology:

-

Animal Model: Hairless mice are commonly used to avoid interference from hair follicles.

-

Induction of Inflammation: A solution of TPA in a suitable solvent (e.g., acetone) is applied topically to a defined area of the skin.

-

Treatment: this compound ointment or the vehicle control is applied to the TPA-treated area, typically shortly after TPA application.

-

Sample Collection: After a specified time, skin biopsies are collected from the treated and control areas.

-

Analysis:

-

Histopathology: Biopsies are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and epidermal thickness.

-

Myeloperoxidase (MPO) Assay: Skin homogenates are used to measure MPO activity, a quantitative marker of neutrophil infiltration.

-

Cytokine/Chemokine Measurement: Levels of inflammatory mediators like MIP-2 and KC can be quantified in skin homogenates using ELISA or qPCR.

-

In Vitro Keratinocyte Proliferation and Differentiation Assays

These assays are crucial for understanding the direct effects of this compound on keratinocytes.

Methodology:

-

Cell Culture: Human keratinocytes are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound or vehicle control.

-

Proliferation Assessment:

-

BrdU Incorporation Assay: Measures DNA synthesis as an indicator of cell proliferation.

-

Cell Counting: Direct counting of cell numbers over time.

-

Flow Cytometry for Cell Cycle Analysis: Staining with a DNA-binding dye (e.g., propidium iodide) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[7][8]

-

-

Differentiation Assessment:

-

Immunostaining: Expression of differentiation markers like involucrin, filaggrin, and keratin 16 can be visualized and quantified using immunofluorescence or immunohistochemistry.[8][9]

-

Western Blotting: Quantifies the protein levels of differentiation markers.

-

Transglutaminase (TGase) Activity Assay: Measures the enzymatic activity of TGase in cell lysates.

-

Conclusion

The pharmacodynamics of topical this compound are multifaceted, encompassing the regulation of keratinocyte proliferation and differentiation, as well as potent anti-inflammatory and immunomodulatory effects. These actions are primarily mediated through the vitamin D receptor signaling pathway. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to develop novel treatments for psoriasis and other inflammatory skin disorders. The continued investigation into the specific downstream targets of this compound will undoubtedly unveil new avenues for therapeutic intervention.

References

- 1. Flow Cytometry of Human Primary Epidermal and Follicular Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Immunohistochemistry Protocol for Keratin Antibodies [protocols.io]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Calcitriol and this compound Modulate Th17 Differentiation Through Osteopontin Receptors: Age-Dependent Insights from a Mouse Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bmglabtech.com [bmglabtech.com]

- 8. The effect of this compound (1,24(OH)2D3) on cutaneous inflammation, epidermal proliferation and keratinization in psoriasis: a placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Functional human skin explants as tools for assessing mast cell activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Mechanisms of Tacalcitol in Cellular Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tacalcitol, a synthetic vitamin D3 analogue, is a potent regulator of cell proliferation and differentiation.[1] This technical guide provides an in-depth analysis of the in-vitro effects of this compound on cellular differentiation, with a primary focus on keratinocytes and its emerging applications in other cell types. We consolidate key quantitative data from pivotal studies, detail experimental methodologies to facilitate reproducibility, and present novel visualizations of the underlying signaling pathways. This document serves as a comprehensive resource for researchers and professionals in dermatology, oncology, and drug development seeking to understand and leverage the therapeutic potential of this compound.

Introduction

This compound (1α,24-dihydroxyvitamin D3) is a second-generation vitamin D3 analogue designed to maximize therapeutic efficacy while minimizing systemic side effects, such as hypercalcemia.[2] Its primary mechanism of action involves binding to the nuclear vitamin D receptor (VDR), which heterodimerizes with the retinoid X receptor (RXR).[3] This complex then binds to vitamin D response elements (VDREs) on target genes, modulating their transcription to influence a variety of cellular processes, including cell growth, differentiation, and immunomodulation.[3]

Clinically, this compound is well-established for the topical treatment of psoriasis, a hyperproliferative and inflammatory skin disorder.[1][2] Its therapeutic efficacy stems from its ability to inhibit the proliferation of keratinocytes and induce their normal differentiation, thereby normalizing the psoriatic epidermis.[4][5] Beyond psoriasis, in-vitro evidence suggests a broader therapeutic potential for this compound in oncology, particularly in glioblastoma, by affecting key signaling pathways involved in cell growth and survival.[6][7]

This guide will systematically explore the in-vitro evidence supporting the effects of this compound on cell differentiation, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved.

Effects on Keratinocyte Differentiation and Proliferation

This compound exerts a profound influence on keratinocyte biology, primarily by inhibiting proliferation and promoting terminal differentiation. These effects are central to its efficacy in treating psoriasis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro and in-vivo studies on the effects of this compound on keratinocytes.

Table 1: Effect of this compound on Keratinocyte Proliferation

| Parameter | Cell Type/Model | This compound Concentration | Treatment Duration | Result | Reference |

| Percentage of cells in S phase | Human epidermis (in-vivo, tape stripping model) | 4 µg/g ointment | 38 vs 50 hours | Peak of recruited basal cells in S phase delayed from 38h (placebo) to 50h (this compound). | [4][8] |

| Percentage of cells in SG2M phase | Psoriatic epidermis (in-vivo) | Not specified | 8 weeks | 32% decrease in cycling cells. | [5] |

| Proliferation Rate (BrdU incorporation) | HaCaT keratinocytes | Not specified | Not specified | Additive inhibition of proliferation when combined with UVB. | [9][10] |

Table 2: Effect of this compound on Keratinocyte Differentiation

| Parameter | Cell Type/Model | This compound Concentration | Treatment Duration | Result | Reference |

| Keratin 10 expression | Human epidermis (in-vivo, tape stripping model) | 4 µg/g ointment | Up to 56 hours | No significant difference compared to placebo. | [4][8] |

| Keratin 10-positive cells | Psoriatic epidermis (in-vivo) | Not specified | 8 weeks | Significant improvement, reaching levels of normal human skin. | [5] |

| Keratin 10-positive cells | Psoriatic epidermis (in-vivo) | Not specified | 12 weeks | Effect decreased, reverting to pretreatment levels. | [5] |

| Nerve Growth Factor (NGF) Production | K-TL-1 human keratinocyte cell line | 10⁻⁸ M | 24-96 hours | Peak NGF concentration in supernatants within 24 hours, sustained for 96 hours. | [11] |

| NGF mRNA Expression | K-TL-1 human keratinocyte cell line | 10⁻¹⁰ to 10⁻⁹ M (ED50) | Not specified | Dose-dependent induction of NGF mRNA. | [11] |

Experimental Protocols

2.2.1. Flow Cytometric Analysis of Keratinocyte Proliferation and Differentiation

This protocol is based on the methodology described in studies investigating the in-vivo effects of this compound on human epidermis.[4][5][8]

-

Objective: To quantify the effects of this compound on keratinocyte cell cycle kinetics and differentiation marker expression.

-

Model: Standardized injury (tape stripping) on the lower back of healthy volunteers or biopsies from psoriatic lesions.[4][5][8]

-

Treatment: Application of this compound ointment (4 µg/g) and a placebo ointment base under a semi-occlusive dressing.[4][8]

-

Sample Collection: Punch biopsies are obtained at various time points (e.g., 24, 32, 38, 44, 50, and 56 hours) after treatment.[4][8]

-

Cell Suspension Preparation:

-

Incubate biopsies in a trypsin solution to separate the epidermis from the dermis.

-

Mechanically agitate the separated epidermis to create a single-cell suspension.

-

Filter the cell suspension to remove debris.

-

-

Staining:

-

Proliferation: Stain cells with a DNA-binding dye (e.g., TO-PRO-3 iodide) to analyze DNA content and determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[12]

-

Differentiation: Use a fluorescently labeled monoclonal antibody against a differentiation marker, such as Keratin 10 (e.g., RKSE60).[5][12]

-

Non-keratinocytes: Employ a marker for non-mesenchymal cells (e.g., vimentin, Vim3B4) to exclude these from the keratinocyte analysis.[4][5]

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing each marker and their distribution in the cell cycle.

2.2.2. BrdU Incorporation Assay for Cell Proliferation

This protocol is adapted from studies assessing the antiproliferative effects of this compound in combination with UVB radiation.[9][10]

-

Objective: To measure the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Line: HaCaT (immortalized human keratinocyte cell line).

-

Treatment:

-

Culture HaCaT cells in appropriate medium.

-

Treat cells with this compound at various concentrations, with or without UVB irradiation.

-

-

BrdU Labeling:

-

Add 5-bromo-2'-deoxyuridine (BrdU) to the cell culture medium. BrdU is a synthetic thymidine analog that is incorporated into newly synthesized DNA.

-

-

Detection:

-

Fix and permeabilize the cells.

-

Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

-

Add a substrate for the enzyme that produces a colorimetric or chemiluminescent signal.

-

Quantify the signal using a spectrophotometer or luminometer. The signal intensity is directly proportional to the amount of BrdU incorporated and thus to the rate of cell proliferation.

-

Effects on Non-Keratinocyte Cell Types

Recent in-vitro research has expanded the investigation of this compound's effects to other cell types, revealing its potential in cancer therapy and other conditions.

Glioblastoma Cells

Studies on human glioblastoma cell lines T98G and U251 have demonstrated that this compound can inhibit proliferation and migration.[6][7]

Table 3: Effect of this compound on Glioblastoma Cells

| Parameter | Cell Line | This compound Concentration | Result | Reference |

| Cell Viability/Growth | T98G | 1 nM - 10 µM | Dose-dependent decrease. | [7] |

| Proliferation (Thymidine incorporation) | T98G | Not specified | Strong suppression. | [7] |

| Migration (Wound-healing assay) | T98G | Not specified | Reduced migration rate. | [7] |

| Anchorage-Independent Growth | T98G, U251 | Not specified | Inhibition. | [6] |

| p70-S6 Kinase Signaling | T98G | Not specified | Strong inhibitory effect. | [6] |

| STAT3 Signaling | T98G | Not specified | Stronger suppression than 1α,25-dihydroxyvitamin D3. | [6] |

T-Helper 17 (Th17) Cells

This compound has been shown to modulate the differentiation of Th17 cells, which are implicated in autoimmune diseases and cancer.[13][14]

Table 4: Effect of this compound on Th17 Cell Differentiation

| Parameter | Cell Source | Model | Result | Reference |

| IL-17 expression | CD4+ splenocytes from young 4T1 tumor-bearing mice | Ex-vivo differentiation | Significantly higher percentage of IL-17 expressing lymphocytes. | [13] |

| IL-17A production | CD4+ splenocytes from young this compound-treated mice | Ex-vivo differentiation | Higher levels of IL-17A production compared to untreated controls. | [14] |

| IL-17A production | CD4+ splenocytes from aged OVX mice | Ex-vivo differentiation | Opposite effect to that observed in young mice (decreased production). | [14] |

Melanocytes

In-vitro experiments have shown that this compound can upregulate the expression of c-Kit mRNA in melanocytes, suggesting a potential role in treating vitiligo.[15]

Table 5: Effect of this compound on Melanocytes

| Parameter | Cell Type | Condition | Result | Reference |

| c-Kit mRNA expression | Cultured melanocytes | Irradiated with linear polarized infrared, UVA, or short-period solar irradiation | Upregulation of c-Kit mRNA. | [15] |

Signaling Pathways Modulated by this compound

The cellular effects of this compound are mediated through the modulation of complex signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways influenced by this compound.

General Vitamin D Receptor Signaling Pathway

Caption: General signaling pathway of this compound via the Vitamin D Receptor.

This compound Signaling in Glioblastoma Cells

Caption: this compound's inhibitory effects on key signaling proteins in glioblastoma cells.

Experimental Workflow for In-Vivo Epidermal Analysis

Caption: Experimental workflow for analyzing this compound's effects on human epidermis.

Conclusion

The in-vitro data robustly supports the role of this compound as a significant modulator of cell differentiation and proliferation. In keratinocytes, this compound effectively normalizes epidermal kinetics, providing a strong rationale for its use in psoriasis. Emerging evidence in glioblastoma and immune cells highlights its potential in oncology and immunology, warranting further investigation. The detailed protocols and pathway diagrams presented in this guide offer a valuable resource for researchers aiming to build upon these findings and explore the full therapeutic landscape of this compound. Future studies should focus on elucidating the downstream gene targets of this compound in various cell types and exploring its efficacy in combination with other therapeutic agents.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Influence of this compound on cell cycle kinetics of human keratinocytes following standardized injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Effects of 1α,25-dihydroxyvitamin D3 and this compound on cell signaling and anchorage-independent growth in T98G and U251 glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vitamin D Analogues this compound and Calcipotriol Inhibit Proliferation and Migration of T98G Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. research.uni-luebeck.de [research.uni-luebeck.de]

- 10. researchgate.net [researchgate.net]

- 11. This compound, an active vitamin D3, induces nerve growth factor production in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of long-term treatment with this compound on the psoriatic epidermis. A flow cytometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Calcitriol and this compound Modulate Th17 Differentiation Through Osteopontin Receptors: Age-Dependent Insights from a Mouse Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Open trial of topical this compound [1 alpha 24(OH)2D3] and solar irradiation for vitiligo vulgaris: upregulation of c-Kit mRNA by cultured melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Tacalcitol's Role in Regulating Inflammatory Cytokines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacalcitol, a synthetic analog of vitamin D3, is a therapeutic agent primarily used in the topical treatment of psoriasis and other inflammatory skin conditions.[1][2] Its efficacy stems from its ability to modulate the immune system and regulate the expression of key inflammatory mediators, particularly cytokines. This technical guide provides an in-depth analysis of the mechanisms by which this compound exerts its anti-inflammatory effects through the regulation of cytokine signaling pathways. The information presented herein is intended for researchers, scientists, and professionals involved in drug development seeking a comprehensive understanding of this compound's molecular pharmacology.

Core Mechanism of Action: The Vitamin D Receptor

This compound exerts its biological effects by binding to the nuclear Vitamin D Receptor (VDR).[3][4] This binding initiates a cascade of molecular events that ultimately lead to the modulation of gene expression. The VDR, upon ligation with this compound, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes, including those encoding inflammatory cytokines. This interaction with VDREs is a critical step in how this compound controls the transcription of these genes.

Regulation of Inflammatory Cytokines

This compound has been shown to downregulate the expression of several pro-inflammatory cytokines implicated in various inflammatory diseases. This regulation occurs at the transcriptional level, primarily through the VDR-mediated pathways.

Key Cytokines Modulated by this compound:

-

Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ): this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like IL-2 and IFN-γ.[3]

-

Interleukin-6 (IL-6) and Interleukin-8 (IL-8): Studies have demonstrated that this compound can inhibit the synthesis of IL-6 and IL-8.[5]

-

Macrophage Inflammatory Protein-2 (MIP-2) and Keratinocyte Chemoattractant (KC): In animal models of skin inflammation, this compound has been shown to inhibit the production of MIP-2 and KC, which are functional analogs of human IL-8.[6]

Quantitative Data on Cytokine Regulation

The following tables summarize the quantitative effects of this compound on the production of key inflammatory cytokines from published studies.

Table 1: Effect of this compound on IL-6 and IL-8 Production in Human Nasal Polyp Fibroblasts

| Cytokine | This compound Concentration (M) | Cell Type | Change in Cytokine Level | Reference |

| IL-6 | 10-4 | Nasal Polyp Fibroblasts | Significant Decrease | [5] |

| IL-8 | 10-4 | Nasal Polyp Fibroblasts | Significant Decrease | [5] |

Table 2: Effect of this compound Ointment on Myeloperoxidase (MPO) Activity in TPA-Treated Mouse Skin

| This compound Ointment Concentration (µg/g) | Animal Model | Change in MPO Activity | Reference |

| 2 | TPA-Treated Hairless Mice | Significant Inhibition | [7] |

| 20 | TPA-Treated Hairless Mice | Significant Inhibition | [7] |

MPO activity is an indicator of neutrophil infiltration, a key feature of inflammation.

Table 3: Effect of this compound on MIP-2 and KC Production in TPA-Treated Mouse Skin

| Cytokine | Treatment | Animal Model | Change in Cytokine Level | Reference | | :--- | :--- | :--- | :--- | | MIP-2 | this compound | TPA-Treated Hairless Mice | Inhibition |[6] | | KC | this compound | TPA-Treated Hairless Mice | Inhibition |[6] |

Note: The specific quantitative data for the percentage of inhibition of MIP-2 and KC were not available in the cited abstract.

Signaling Pathways Modulated by this compound

This compound's regulation of inflammatory cytokines is mediated through complex signaling pathways. The primary pathway involves the VDR and its interaction with other key signaling molecules, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

VDR-Mediated Inhibition of the NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like IL-6 and IL-8. This compound, through the activated VDR, can inhibit the NF-κB pathway through several mechanisms:

-

Interaction with IKKβ: The activated VDR can physically interact with IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling cascade. This interaction can disrupt the formation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα.

-

Stabilization of IκBα: By inhibiting IKKβ activity, the VDR-tacalcitol complex leads to the stabilization of IκBα, the inhibitor of NF-κB.

-

Sequestration of NF-κB: With IκBα stabilized, the NF-κB (p65/p50) dimer remains sequestered in the cytoplasm and is unable to translocate to the nucleus.

-

Transcriptional Repression: This prevention of nuclear translocation effectively blocks NF-κB from binding to the promoter regions of its target genes, leading to the repression of pro-inflammatory cytokine transcription.

Role of Co-repressors and Histone Deacetylases (HDACs)

The VDR-mediated transcriptional repression of cytokine genes also involves the recruitment of co-repressor proteins and histone deacetylases (HDACs). When the VDR/RXR heterodimer binds to a VDRE, it can recruit a complex of proteins that includes nuclear receptor co-repressor (NCoR) and silencing mediator for retinoid and thyroid hormone receptors (SMRT). These co-repressors, in turn, recruit HDACs. HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure that is less accessible to the transcriptional machinery, thereby repressing gene expression.

Caption: this compound signaling pathway leading to the inhibition of inflammatory cytokine gene expression.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

In Vitro Inhibition of IL-6 and IL-8 in Human Nasal Polyp Fibroblasts

-

Cell Culture: Primary fibroblast cultures are established from nasal polyp samples obtained from patients. The cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound Treatment: Fibroblasts are seeded in culture plates and allowed to adhere. The cells are then treated with various concentrations of this compound (e.g., 10-7 M to 10-4 M) or a vehicle control for a specified period (e.g., 24-48 hours).

-

Cytokine Measurement: After the treatment period, the cell culture supernatants are collected. The concentrations of IL-6 and IL-8 in the supernatants are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The results are typically expressed as the concentration of the cytokine (e.g., pg/mL) and compared between the this compound-treated and control groups. Statistical analysis is performed to determine the significance of any observed inhibition.

In Vivo Inhibition of MPO, MIP-2, and KC in a TPA-Induced Mouse Model of Skin Inflammation

-

Animal Model: A common model for skin inflammation is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear swelling model in mice (e.g., hairless mice). TPA is a potent inflammatory agent that, when applied topically to the mouse ear, induces edema, erythema, and infiltration of inflammatory cells.

-

Treatment: Mice are treated topically with a this compound-containing ointment at various concentrations (e.g., 2 µg/g and 20 µg/g) or a placebo ointment on the ear. The treatment can be applied before or after the TPA challenge.

-

Assessment of Inflammation:

-

Ear Swelling: Ear thickness is measured at different time points after TPA application using a micrometer.

-

Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils. To quantify neutrophil infiltration, ear punch biopsies are taken, homogenized, and the MPO activity in the homogenate is measured using a colorimetric assay.

-

-

Cytokine Measurement:

-

Tissue Homogenization: Ear punch biopsies are homogenized in a lysis buffer containing protease inhibitors.

-

ELISA: The levels of MIP-2 and KC in the tissue homogenates are quantified using specific ELISA kits for these mouse chemokines.

-

-

Data Analysis: The data on ear swelling, MPO activity, and cytokine levels are compared between the this compound-treated and placebo groups to evaluate the anti-inflammatory efficacy of this compound.

Caption: Experimental workflow for assessing this compound's anti-inflammatory effects in a mouse model.

Conclusion

This compound is a potent regulator of inflammatory cytokines, acting primarily through the Vitamin D Receptor to suppress the NF-κB signaling pathway. This VDR-mediated action involves the inhibition of key kinases and the recruitment of co-repressors and histone deacetylases, leading to the transcriptional repression of pro-inflammatory genes. The quantitative data from both in vitro and in vivo studies provide strong evidence for the efficacy of this compound in downregulating key cytokines such as IL-6, IL-8, and its functional analogs. A thorough understanding of these molecular mechanisms is crucial for the continued development and application of this compound and other VDR agonists in the treatment of inflammatory diseases.

References

- 1. Corepressors (NCoR and SMRT) as well as coactivators are recruited to positively regulated 1α,25-dihydroxyvitamin D3-responsive genes [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous assessment of NF-κB/p65 phosphorylation and nuclear localization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The SMRT and N-CoR Corepressors Are Activating Cofactors for Histone Deacetylase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eaglebio.com [eaglebio.com]

- 6. Mouse MIP-2/CXCL2 ELISA Kit (EMCXCL2) - Invitrogen [thermofisher.com]

- 7. Frontiers | Post-translational modifications of p65: state of the art [frontiersin.org]

Methodological & Application

Application Notes: Tacalcitol and UVB Combination Therapy for Psoriasis

Introduction

Psoriasis is a chronic, immune-mediated inflammatory disease characterized by hyperproliferation and aberrant differentiation of keratinocytes, leading to the formation of erythematous, scaly plaques.[1] Management of moderate-to-severe psoriasis often involves phototherapy or systemic agents. Narrowband Ultraviolet B (NB-UVB) phototherapy is a well-established, effective treatment that works by inducing apoptosis in pathogenic T-cells and suppressing the local immune response.[2][3][4] Tacalcitol, a synthetic vitamin D3 analog, regulates keratinocyte proliferation and differentiation and modulates inflammatory processes.[5][6] The combination of topical this compound with NB-UVB phototherapy has demonstrated a synergistic effect, enhancing therapeutic efficacy, accelerating clearance of psoriatic lesions, and reducing the total required cumulative UVB dose.[7][8] These notes provide an overview of the quantitative outcomes, underlying mechanisms, and clinical protocols for this combination therapy.

Mechanism of Action: Synergistic Effects

The enhanced efficacy of combining this compound and UVB therapy stems from their complementary mechanisms targeting the pathophysiology of psoriasis. UVB therapy primarily exerts an immunomodulatory effect by depleting pathogenic T-cells in the skin and promoting an anti-inflammatory environment. This compound acts on keratinocytes via nuclear vitamin D receptors (VDR), inhibiting their excessive proliferation and promoting normal differentiation. It also possesses anti-inflammatory properties. Together, they create a multi-pronged attack on the psoriatic process.

Quantitative Data Summary

Clinical studies have consistently shown that the combination of this compound and NB-UVB is superior to NB-UVB monotherapy. The data below summarizes key findings from comparative trials.

Table 1: Therapeutic Efficacy of this compound + NB-UVB vs. NB-UVB Monotherapy

| Metric | This compound + NB-UVB | NB-UVB Alone | Key Finding | Source |

|---|---|---|---|---|

| Plaque Improvement | Statistically significant improvement | Less improvement | A statistically significant difference in plaque improvement was observed from weeks 2 through 8 of treatment. | [7][8] |

| Time to Clearance | Faster clearance of plaques | Slower clearance | The combination therapy leads to an earlier resolution of psoriatic plaques. | [7][8] |

| Response Maintenance | Better maintenance of response | Poorer maintenance | The positive effects of the treatment were better sustained in the combination group. |[7][8] |

Table 2: UVB-Sparing Effect of Combination Therapy

| Metric | This compound + NB-UVB | NB-UVB Alone | Key Finding | Source |

|---|---|---|---|---|

| Number of Treatments | Significantly lower | Higher | Fewer phototherapy sessions were needed to achieve clearance. | [7][8] |

| Cumulative UVB Dose | Significantly lower | Higher | The total exposure to ultraviolet radiation was reduced. |[7][8] |

Table 3: Extension of Remission Period

| Treatment of First Recurring Lesion | Time to Retreatment with NB-UVB (days) | Key Finding | Source |

|---|---|---|---|

| This compound | 25 | This compound significantly extended the remission period before needing another cycle of phototherapy (p < 0.0001). | [9][10] |

| Calcipotriol | 16 | - | [9][10] |

| Emollient | 11 | - |[9][10] |

Table 4: Safety and Adverse Events

| Therapy | Common Adverse Events | Incidence | Key Finding | Source |

|---|---|---|---|---|

| This compound + NB-UVB | Skin irritation, pruritus, erythema | Not increased compared to monotherapy | The addition of topical this compound to NB-UVB therapy does not increase the incidence of adverse effects. | [7][8] |

| This compound (Long-term) | Skin irritation | Discontinuation in 5.9% of patients | Cutaneous side effects are most frequent during initial treatment and decrease with continued use. No significant changes in calcium homeostasis were observed. |[11] |

Experimental Protocols

The following protocols are based on methodologies reported in clinical trials evaluating the combination of this compound and NB-UVB phototherapy.

Protocol 1: Intra-Individual, Right-Left Comparative Clinical Trial

This protocol is designed to compare the efficacy of combination therapy against phototherapy alone within the same patient, minimizing inter-patient variability.

References

- 1. Psoriasis - Wikipedia [en.wikipedia.org]

- 2. Psoriasis - Treatment - NHS [nhs.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. The Patient’s Guide to Psoriasis Treatment. Part 1: UVB Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mattioli1885journals.com [mattioli1885journals.com]

- 6. Topical Therapy in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: A useful adjunct to narrow band ultraviolet B phototherapy in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Clinical evaluation of topical this compound efficacy in extending the remission period between nb-UVB phototherapy cycles in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mattioli1885journals.com [mattioli1885journals.com]

- 11. Long-term efficacy and safety of this compound ointment in patients with chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assay for Measuring Tacalcitol Concentration in Skin Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacalcitol, a synthetic vitamin D3 analogue, is a cornerstone in the topical treatment of psoriasis and other hyperproliferative skin disorders.[1][2] Its therapeutic efficacy stems from its ability to modulate keratinocyte proliferation and differentiation, as well as exert immunomodulatory effects within the skin.[1][3][4] For researchers and drug development professionals, accurate quantification of this compound concentration in skin tissue is paramount for pharmacokinetic studies, formulation optimization, and establishing dose-response relationships.

This document provides a detailed application note and protocol for the sensitive and specific measurement of this compound in skin tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold standard for bioanalytical testing.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor.[5] Upon binding, the this compound-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[6][7] This interaction modulates the transcription of genes involved in cell cycle regulation, leading to an inhibition of keratinocyte proliferation and the promotion of normal differentiation.[1][3]

Figure 1. This compound Signaling Pathway in Keratinocytes.

Experimental Workflow for this compound Quantification

The overall workflow for measuring this compound concentration in skin tissue involves several key steps, from sample collection to data analysis. A systematic approach is crucial to ensure accurate and reproducible results.

Figure 2. Experimental Workflow for this compound Analysis.

Detailed Experimental Protocols

The following protocols are based on established methods for the analysis of vitamin D analogues in biological matrices and can be adapted for this compound.[8]

Skin Biopsy Collection and Storage

-

Objective: To obtain skin tissue samples suitable for analysis.

-

Procedure:

-

Collect skin biopsies (e.g., 4 mm punch biopsies) from the area of interest.

-

Immediately rinse the biopsy with cold phosphate-buffered saline (PBS) to remove any excess formulation or blood.

-

Blot the tissue dry and record its weight.

-

Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

-

Skin Tissue Homogenization

-

Objective: To disrupt the tissue structure and release the analyte.

-

Materials:

-

Homogenization buffer (e.g., PBS)

-

Bead mill homogenizer with ceramic beads

-

-

Procedure:

-

Place the frozen skin biopsy into a pre-chilled homogenization tube containing ceramic beads.

-

Add a defined volume of ice-cold homogenization buffer (e.g., 500 µL).

-

Homogenize the tissue using a bead mill homogenizer until a uniform suspension is achieved. Keep samples on ice throughout the process.

-

Liquid-Liquid Extraction of this compound

-

Objective: To isolate this compound from the skin homogenate.

-

Materials:

-

Internal Standard (IS) solution (e.g., a deuterated analogue of this compound or a structurally similar compound like Calcipotriol-d6).

-

Extraction solvent (e.g., a mixture of hexane and ethyl acetate).

-

Centrifuge.

-

Nitrogen evaporator.

-

-

Procedure:

-

To the skin homogenate, add a known amount of the internal standard solution.

-

Add the extraction solvent, vortex vigorously for 2 minutes, and centrifuge to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Objective: To separate and quantify this compound.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions (Example):

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined through infusion and optimization experiments.

-

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from such an analysis.

Table 1: LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Chromatography | |

| Column | C18 Reverse-Phase (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| MRM Transition (this compound) | To be determined (e.g., m/z 417.3 -> 399.3) |

| MRM Transition (IS) | To be determined (e.g., m/z 423.3 -> 405.3 for a d6-IS) |

Table 2: Example Calibration Curve Data for this compound in Skin Homogenate

| Concentration (ng/mL) | Peak Area Ratio (this compound/IS) |

| 1 | 0.052 |

| 5 | 0.261 |

| 10 | 0.515 |

| 50 | 2.58 |

| 100 | 5.21 |

| 500 | 25.9 |

| 1000 | 51.8 |

Table 3: Hypothetical this compound Concentrations in Skin Biopsies After Topical Application

| Treatment Group | Time Point | Mean this compound Concentration (ng/g tissue) ± SD |

| This compound Ointment (4 µg/g) | 2 hours | 150.5 ± 25.8 |

| 8 hours | 85.2 ± 15.1 | |

| 24 hours | 20.7 ± 5.3 | |

| Vehicle Control | 24 hours | Not Detected |

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of this compound in skin tissue. The detailed protocols for sample preparation and LC-MS/MS analysis, along with an understanding of the underlying mechanism of action, will enable researchers to conduct robust and reliable studies. The accurate measurement of this compound in the target tissue is crucial for advancing our understanding of its pharmacology and for the development of new and improved dermatological therapies.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. medicaljournalssweden.se [medicaljournalssweden.se]

- 3. Influence of this compound on cell cycle kinetics of human keratinocytes following standardized injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of long-term treatment with this compound on the psoriatic epidermis. A flow cytometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of calcipotriol transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Tacalcitol in Nail Psoriasis Studies: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Tacalcitol in the treatment of nail psoriasis, summarizing key quantitative data from clinical studies and detailing experimental protocols. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of dermatology.

This compound, a synthetic vitamin D3 analog, has demonstrated efficacy in the management of nail psoriasis, a challenging-to-treat manifestation of psoriasis. It exerts its therapeutic effects by modulating keratinocyte proliferation and differentiation, as well as through its immunomodulatory properties.

Data Presentation: Efficacy of this compound in Nail Psoriasis

The following tables summarize the quantitative data from key clinical studies investigating the efficacy of this compound as a monotherapy and in combination with a potent corticosteroid.

Table 1: this compound Monotherapy for Nail Psoriasis

| Parameter | Study Details | Results |

| Efficacy Endpoint | Open-label study with 15 patients suffering from both nail bed and nail matrix psoriasis.[1] | After 3 months of treatment, the Nail Psoriasis Severity Index (NAPSI) score dropped by over 50%.[1] |

| Primary Outcome | This compound ointment (4 μg/g) was applied nightly under occlusion for 6 months.[1] | After 6 months of treatment, the NAPSI score was approximately 75% lower than at baseline.[1] |

| Key Observations | Significant improvement was observed in all nail parameters, including onycholysis and subungual hyperkeratosis.[2] |

Table 2: this compound in Combination Therapy for Nail Psoriasis

| Parameter | Study Details | Results |

| Efficacy Endpoint | A study involving 15 patients with both nail bed and nail matrix psoriasis.[3] | The modified target Nail Psoriasis Severity Index (NAPSI) showed a 50% improvement at 3 months.[1] |

| Primary Outcome | Patients were treated with a combination of 8% clobetasol-17-propionate in a nail lacquer (weekends) and this compound ointment under occlusion (remaining days) for 6 months.[3] | The modified target NAPSI fell by an average of 78% from baseline at 6 months (P < 0.0001).[3][4] |

| Key Observations | The combination therapy was found to be a safe and effective treatment for both nail bed and nail matrix psoriasis.[3] A marked improvement was seen in both nail bed and nail matrix signs.[4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data presentation section.

Protocol 1: this compound Monotherapy for Nail Psoriasis

1. Study Design:

-

An open-label, single-center clinical trial.[1]

2. Patient Population:

-

15 patients with a clinical diagnosis of nail psoriasis affecting both the nail matrix and nail bed.[1]

3. Treatment Regimen:

-

Investigational Product: this compound ointment (4 μg/g).[1]

-

Application: Patients were instructed to apply the ointment to the affected nails every night.[1]

-

Occlusion: The treated nails were covered with cotton gloves overnight to ensure occlusion.[1]

-

Duration: The treatment period was 6 months.[1]

4. Efficacy Assessment:

-

The primary efficacy endpoint was the change in the Nail Psoriasis Severity Index (NAPSI) score from baseline.

-

NAPSI assessments were performed at baseline, 3 months, and 6 months.[1]

-

The NAPSI score is calculated by dividing the nail into four quadrants and evaluating the presence of psoriatic signs in the nail matrix (e.g., pitting, leukonychia) and nail bed (e.g., onycholysis, subungual hyperkeratosis).[1]

5. Safety and Tolerability:

-

Adverse events were monitored throughout the study.

Protocol 2: Combination Therapy of this compound and Clobetasol-17-Propionate

1. Study Design:

-

An open-label, single-center clinical trial.[3]

2. Patient Population:

-

15 patients with a clinical diagnosis of nail psoriasis affecting both the nail matrix and nail bed.[3]

3. Treatment Regimen:

-

Investigational Products:

-

This compound ointment.

-

8% clobetasol-17-propionate in a colorless nail lacquer.[3]

-

-

Application Schedule:

-

Duration: The total treatment duration was 6 months.[3]

4. Efficacy Assessment:

-

The primary efficacy endpoint was the percentage reduction in the modified target Nail Psoriasis Severity Index (NAPSI) from baseline.[3]

-

NAPSI assessments were conducted at baseline, 3 months, and 6 months.[1][4]

5. Safety and Tolerability:

-

The safety and tolerability of the combination treatment were assessed throughout the study period.

Mandatory Visualizations

Signaling Pathway of this compound in Psoriasis

Vitamin D analogs like this compound exert their effects in psoriasis by binding to the Vitamin D Receptor (VDR), which then heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the regulation of gene transcription. This action results in the inhibition of keratinocyte proliferation and the modulation of inflammatory responses by affecting various immune cells and cytokine production.

References

Tacalcitol-Mediated Induction of Nerve Growth Factor in Human Keratinocytes: Application Notes and Protocols

For Research Use Only.

Introduction

Nerve Growth Factor (NGF) is a crucial neurotrophin involved in the growth, maintenance, and survival of neurons. In the skin, keratinocytes are a primary source of NGF, playing a significant role in cutaneous nerve maintenance and regeneration. Tacalcitol, a synthetic analog of Vitamin D3, has been demonstrated to modulate the proliferation and differentiation of keratinocytes. Notably, research has shown that this compound can induce the production and secretion of NGF in human keratinocytes, suggesting its potential therapeutic application in peripheral neuropathies and other conditions requiring neuronal support.

These application notes provide a summary of the effects of this compound on NGF induction in keratinocytes and detailed protocols for researchers to investigate these effects in a laboratory setting.

Data Presentation

The following tables summarize the quantitative data on the induction of Nerve Growth Factor (NGF) by this compound in the human epidermal keratinocyte cell line K-TL-1, based on published research[1][2][3].

Table 1: Dose-Dependent Induction of NGF Secretion by this compound in K-TL-1 Keratinocytes

| This compound Concentration (M) | NGF Concentration in Supernatant (pg/mL) - Fold Increase over Control |

| 0 (Control) | Baseline |

| 10-11 | - |

| 10-10 | ED50 between 10-10 and 10-9 M[1][2][3] |

| 10-9 | - |

| 10-8 | Peak Induction[1][2] |

| 10-7 | - |

Note: Specific fold-increase values were not available in the cited abstracts. The ED50 represents the concentration at which 50% of the maximal NGF induction is observed.

Table 2: Time Course of this compound-Induced NGF Secretion

| Time Point (hours) after Treatment with 10-8 M this compound | NGF Concentration in Supernatant |

| 0 | Baseline |

| 24 | Peak concentration reached[1][2][3] |

| 48 | Stable high concentration[1][2][3] |

| 72 | Stable high concentration[1][2][3] |

| 96 | Stable high concentration[1][2][3] |

Signaling Pathway

This compound, as a vitamin D3 analog, exerts its effects by binding to the intracellular Vitamin D Receptor (VDR). This complex then translocates to the nucleus and acts as a transcription factor, modulating the expression of target genes. In the case of NGF induction, this process leads to the transcriptional activation of the NGF gene.

References

- 1. This compound, an active vitamin D3, induces nerve growth factor production in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an Active Vitamin D<sub>3</sub>, Induces Nerve Growth Factor Production in Human Epidermal Keratinocytes [scite.ai]

- 3. documentsdelivered.com [documentsdelivered.com]

Application Notes and Protocols: Flow Cytometry Analysis of Skin Biopsies Following Tacalcitol Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacalcitol, a synthetic vitamin D3 analog, is a cornerstone in the topical treatment of psoriasis and other hyperproliferative skin disorders.[1][2] Its therapeutic effects are primarily attributed to its ability to modulate epidermal proliferation, differentiation, and inflammation.[1][3][4] Flow cytometry is a powerful technique for the quantitative, single-cell analysis of these changes within skin biopsies, providing valuable insights into the mechanism of action of this compound and its clinical efficacy. These application notes provide a comprehensive overview and detailed protocols for the flow cytometric analysis of skin biopsies after this compound treatment.

Data Summary

The following tables summarize the quantitative effects of this compound treatment on various cellular parameters in the skin, as determined by flow cytometry and other cell biology techniques.

Table 1: Effect of this compound on Keratinocyte Proliferation

| Parameter | Treatment Group | Observation | Time Point | Reference |

| Peak of Recruited Basal Cells in S Phase | Placebo | 38 hours | Post-injury | [3] |

| This compound | 50 hours | Post-injury | [3] | |

| Proliferative Activity (SG2M phase) | This compound | Significant decrease | 8 weeks | [5] |

| Cycling Nuclei in Epidermis | Placebo | 53 (arbitrary units) | 8 weeks | [4] |

| This compound | 70 (arbitrary units) | 8 weeks | [4] |

Table 2: Effect of this compound on Keratinocyte Differentiation and Inflammation

| Parameter | Treatment Group | Observation | Time Point | Reference |

| Keratinocyte Differentiation | This compound | Significant improvement | 8 weeks | [5] |

| This compound | Decrease from 8-week improvement | 12 weeks | [5] | |

| Inflammation | This compound | No statistically reliable trends | Up to 24 weeks | [5] |

| Inflammatory Markers | This compound | Statistically significant normalization | 8 weeks | [4] |

Experimental Protocols

Protocol for Preparation of Single-Cell Suspension from Skin Biopsies

This protocol is adapted from established methods for processing human skin samples for single-cell analysis.[6]

Materials:

-

6 mm punch biopsy of skin

-

RPMI 1640 medium

-

Collagenase IV

-

DNase I

-

Fetal Bovine Serum (FBS)

-

70 µm cell strainer

-

Phosphate Buffered Saline (PBS)

-

Centrifuge

-

Scalpels and forceps

Procedure:

-

Sample Collection: Obtain a 6 mm punch biopsy from the treated and control skin areas under sterile conditions.[6]

-

Tissue Dissection:

-

Place the biopsy in a petri dish containing cold PBS.

-

Carefully remove the subcutaneous fat using a sterile scalpel.

-

Mince the remaining tissue into small pieces (approximately 1 mm³).

-

-

Enzymatic Digestion:

-

Prepare a digestion buffer containing RPMI 1640, Collagenase IV (e.g., 1 mg/mL), and DNase I (e.g., 100 U/mL).

-

Transfer the minced tissue into a tube with the digestion buffer.

-

Incubate at 37°C for 1-2 hours with gentle agitation.

-

-

Cell Dissociation and Filtration:

-

After incubation, further dissociate the tissue by gentle pipetting.

-

Neutralize the enzymatic reaction by adding FBS.

-

Filter the cell suspension through a 70 µm cell strainer to remove any remaining tissue clumps.

-

-

Cell Washing:

-

Centrifuge the filtered cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in cold PBS or FACS buffer.

-

Repeat the wash step twice.

-

-

Cell Counting and Viability:

-

Count the cells using a hemocytometer or an automated cell counter.

-

Assess cell viability using a viability dye (e.g., Trypan Blue or a fixable viability stain for flow cytometry).

-

Protocol for Flow Cytometry Staining

Materials:

-

Single-cell suspension from skin biopsies

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fc receptor blocking solution (e.g., Human TruStain FcX™)

-

Fluorochrome-conjugated antibodies (see Table 3 for examples)

-

Fixable viability dye

-

Fixation/Permeabilization buffer (if intracellular staining is required)

-

Flow cytometer

Table 3: Example Antibody Panel for Flow Cytometry

| Target | Marker | Fluorochrome | Cellular Parameter | Reference |

| Proliferation | Ki-67, TO-PRO-3 iodide | e.g., FITC, PerCP | Proliferating cells, DNA content | [5] |

| Differentiation | Keratin 10 (RKSE60) | e.g., PE | Differentiated keratinocytes | [3][5] |

| Inflammation | Vimentin (Vim3B4), CD45 | e.g., APC, APC-Cy7 | Inflammatory cells, Leukocytes | [3][5] |

| T-cells | CD3, CD4, CD8 | e.g., PE-Cy7, BV421, BV510 | T-cell subsets | |

| Dendritic Cells | CD11c, HLA-DR | e.g., Pacific Blue, FITC | Antigen-presenting cells |

Procedure:

-

Cell Number Adjustment: Adjust the cell concentration to 1 x 10^6 cells/100 µL in FACS buffer.

-

Fc Receptor Blocking: Add Fc receptor blocking solution and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

-

Viability Staining: Stain the cells with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.

-

Surface Staining: Add the cocktail of fluorochrome-conjugated antibodies for surface markers and incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with FACS buffer.

-

Intracellular Staining (if applicable):

-

Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit.

-

Add the intracellular antibody cocktail and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with permeabilization buffer.

-

-

Final Resuspension: Resuspend the cells in FACS buffer for flow cytometry analysis.

-

Data Acquisition: Acquire data on a properly compensated flow cytometer. Collect a sufficient number of events for robust statistical analysis.

Visualizations

Signaling Pathways and Experimental Workflow

Caption: this compound signaling pathway in skin cells.

Caption: Experimental workflow for flow cytometry analysis.

Mechanism of Action of this compound

This compound exerts its effects by binding to the vitamin D receptor (VDR), a nuclear hormone receptor. This complex then modulates the transcription of target genes involved in cell proliferation, differentiation, and immune responses.[7][8] In the context of psoriasis, this compound is known to inhibit the hyperproliferation of keratinocytes and promote their normal differentiation.[1][9] It also has immunomodulatory effects, influencing the activity of T-cells and dendritic cells, which are key players in the inflammatory cascade of psoriasis.[7][8] The PI3K/Akt/mTOR signaling pathway, which is often dysregulated in psoriatic skin, is a potential target for the regulatory effects of vitamin D analogs.[10]

Conclusion

Flow cytometry is an invaluable tool for dissecting the cellular and molecular effects of this compound on skin. The protocols and data presented here provide a framework for researchers and drug development professionals to design, execute, and interpret studies aimed at understanding the therapeutic mechanisms of this compound and other vitamin D3 analogs in dermatology. The ability to quantitatively assess changes in specific cell populations and their functional state provides crucial information for preclinical and clinical research.

References

- 1. Profile of clinical efficacy and safety of topical this compound - PubMed [pubmed.ncbi.nlm.nih.gov]